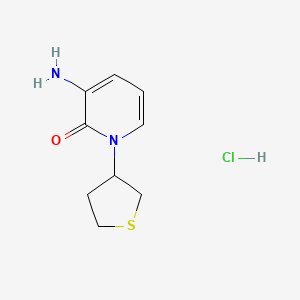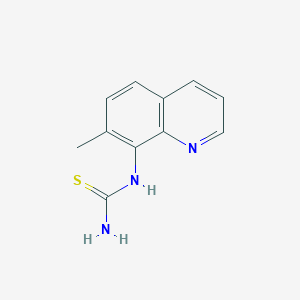
(7-Methylquinolin-8-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(7-Methylquinolin-8-yl)thiourea” is a compound with the molecular formula C11H11N3S . It is a derivative of thiourea, which is a carbon, hydrogen, sulfur, and nitrogen-based organic molecule . Thiourea derivatives have been reported to exhibit a wide range of biological activities, especially anticancer properties .
Synthesis Analysis
Thiourea can be synthesized from urea using a nucleophilic substitution reaction . The synthesis of thiourea derivatives often involves intermediaries, such as carbon disulphide and ammonium thiocyanate isomerization, cyanamide, cyanamide-hydrogen sulphide, lime nitrogen, urea-calcium cyanamide, and urea-cyanamide .Molecular Structure Analysis
The molecular structure of “(7-Methylquinolin-8-yl)thiourea” consists of a thiourea group attached to a quinoline ring. The thiourea functionality plays a central role in medicinal chemistry thanks to the possibility of establishing stable hydrogen bonds with recognition elements of biological targets, such as proteins, enzymes, and receptors .Applications De Recherche Scientifique
Antibacterial Properties
Thiourea derivatives, including “(7-Methylquinolin-8-yl)thiourea”, have been found to possess significant antibacterial properties . They have been used in the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria .
Antioxidant Properties
These compounds have also been recognized for their antioxidant properties . They can neutralize harmful free radicals in the body, potentially reducing the risk of chronic diseases and slowing down the aging process .
Anticancer Properties
Thiourea derivatives have shown potential in cancer treatment due to their anticancer properties . They can inhibit the growth of cancer cells and have been used in the development of new anticancer drugs .
Anti-inflammatory Properties
The anti-inflammatory properties of thiourea derivatives make them useful in the treatment of inflammatory diseases . They can reduce inflammation and alleviate symptoms of diseases like arthritis .
Anti-Alzheimer Properties
Research has indicated that thiourea derivatives may have applications in the treatment of Alzheimer’s disease . Their anti-Alzheimer properties could potentially slow down the progression of this neurodegenerative disease .
Antituberculosis Properties
Thiourea derivatives have been found to possess antituberculosis properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacteria that cause tuberculosis .
Antimalarial Properties
Thiourea derivatives, including “(7-Methylquinolin-8-yl)thiourea”, have shown potential in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria .
Fluorescence Characteristics
Unsymmetrical thiourea derivatives exhibit unique fluorescence characteristics . These properties make them useful in various applications, such as the development of fluorescent probes for biological imaging .
Orientations Futures
The future directions for research on “(7-Methylquinolin-8-yl)thiourea” and similar compounds could include further investigations into their biological activities, particularly their anticancer properties . Additionally, the development of new synthetic methods for thiourea derivatives could be a promising area of research .
Mécanisme D'action
Target of Action
It is known that many thiourea derivatives have exhibited biological activities including anticancer activity through several mechanisms . For instance, some thiourea derivatives have shown strong DNA topoisomerase inhibitory activity .
Mode of Action
It is known that thiourea derivatives can form powerful hydrogen bonds in the atp binding pocket of enzymes . This interaction can inhibit the function of the target enzyme, leading to the observed biological effects.
Biochemical Pathways
It is known that molecules containing a thiazole ring, which is structurally similar to thiourea, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
It is known that many thiourea derivatives have shown various biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects .
Propriétés
IUPAC Name |
(7-methylquinolin-8-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-7-4-5-8-3-2-6-13-10(8)9(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFGHRCGXNFQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methylquinolin-8-yl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

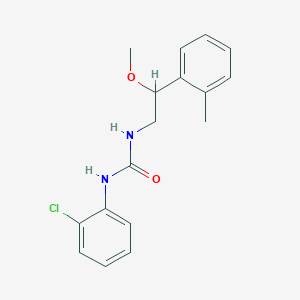
![[4-(1-Adamantyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2946734.png)
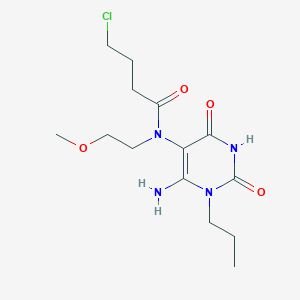
![3-ethyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2946736.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2946738.png)
![5-[(4-Cyclohexylthio-3-nitrophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2946741.png)
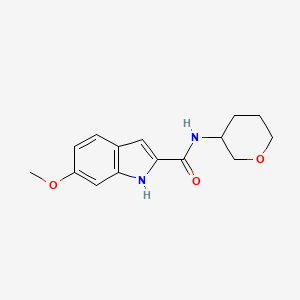

![3-[4-allyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B2946748.png)
![4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholine-2-carboxylic acid](/img/structure/B2946749.png)


